5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1326937-34-1
Cat. No.: VC2830868
Molecular Formula: C12H10F3N3O3
Molecular Weight: 301.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326937-34-1 |
|---|---|
| Molecular Formula | C12H10F3N3O3 |
| Molecular Weight | 301.22 g/mol |
| IUPAC Name | 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-5-3-2-4-7(8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
| Standard InChI Key | MBNQYMHHTIPSHV-UHFFFAOYSA-N |
| SMILES | COCC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
| Canonical SMILES | COCC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Physical Properties
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid possesses a complex molecular architecture characterized by a 1,2,3-triazole core with several functional groups. The compound features a methoxymethyl group at the 5-position and a trifluoromethyl-substituted phenyl group at the 1-position of the triazole ring. The presence of a carboxylic acid functional group at the 4-position significantly enhances its potential for hydrogen bonding and interactions with biological targets, making it particularly interesting for medicinal chemistry applications.
Chemical Identity and Basic Properties
The physical and chemical properties of 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1326937-34-1 |
| Molecular Formula | C12H10F3N3O3 |
| Molecular Weight | 301.22 g/mol |
| IUPAC Name | 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-5-3-2-4-7(8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
| Standard InChIKey | MBNQYMHHTIPSHV-UHFFFAOYSA-N |
| SMILES | COCC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
| PubChem Compound ID | 53335503 |
Table 1: Physical and chemical properties of 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid.
Structural Features
The compound's structure contains several key components that contribute to its chemical behavior and potential biological activities:
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The 1,2,3-triazole heterocyclic core provides a rigid scaffold and contains nitrogen atoms that can participate in hydrogen bonding.
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The methoxymethyl group at the 5-position introduces polarity and potential for additional interactions.
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The 2-(trifluoromethyl)phenyl substituent at the 1-position contributes to the compound's lipophilicity and metabolic stability.
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The carboxylic acid group at the 4-position enables hydrogen bond donation and potential salt formation.
Synthesis Methods
The synthesis of 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically employs click chemistry methodologies, which are renowned for their efficiency and selectivity in forming carbon-nitrogen bonds between azides and alkynes.
Click Chemistry Approach
Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), represent the most common synthetic route for preparing 1,2,3-triazole derivatives like this compound. These reactions typically involve the following steps:
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Preparation of an alkyne precursor containing the methoxymethyl and carboxylic acid functionalities
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Synthesis of the 2-(trifluoromethyl)phenyl azide
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Copper(I)-catalyzed cycloaddition reaction between these two components to form the triazole ring
Reaction Conditions
The successful synthesis of 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid requires careful optimization of various reaction parameters:
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Selection of appropriate copper catalyst (typically CuSO₄ with sodium ascorbate or Cu(I) salts)
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Choice of solvent system (often water/alcohol mixtures)
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Temperature control (usually room temperature to mild heating)
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Reaction time optimization
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Purification techniques to obtain the high-purity compound
Biological Activities and Applications
Compounds belonging to the 1,2,3-triazole class, including 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, have demonstrated diverse biological activities that make them promising candidates for pharmaceutical development.
Structure-Activity Relationships
The specific structural features of 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid contribute to its biological profile:
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The trifluoromethyl group enhances pharmacokinetic properties by:
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Increasing lipophilicity and membrane permeability
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Improving metabolic stability
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Enhancing binding affinity to target proteins
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The carboxylic acid moiety facilitates:
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Hydrogen bonding with target proteins
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Potential for salt formation, enhancing solubility profiles
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Ionic interactions with positively charged amino acid residues in binding pockets
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Analytical Techniques for Characterization
The structural confirmation and purity assessment of 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid rely on several complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound:
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¹H NMR reveals the hydrogen environments, including:
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Methoxy group protons (typically around 3.3-3.4 ppm)
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Methylene protons (around 4.5-4.7 ppm)
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Aromatic protons of the phenyl ring (7.0-8.0 ppm)
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Carboxylic acid proton (10-13 ppm, often broad and exchangeable)
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¹³C NMR confirms the carbon skeleton, showing:
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Methoxy carbon (around 58-60 ppm)
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Methylene carbon (around 65-70 ppm)
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Triazole carbons (130-150 ppm range)
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Carboxylic carbon (165-175 ppm)
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Trifluoromethyl carbon (typically a quartet at 120-130 ppm due to C-F coupling)
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Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups through characteristic absorption bands:
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O-H stretching of carboxylic acid (broad band, 2500-3300 cm⁻¹)
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C=O stretching of carboxylic acid (1700-1725 cm⁻¹)
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C-F stretching vibrations (1000-1350 cm⁻¹)
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C-O stretching of methoxy group (1050-1150 cm⁻¹)
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C=N and N=N stretching of triazole ring (1400-1650 cm⁻¹)
Mass Spectrometry
Mass spectrometry confirms the molecular weight and fragmentation pattern of the compound, with the molecular ion typically appearing at m/z 301, corresponding to the calculated molecular weight of 301.22 g/mol.
Comparison with Similar Compounds
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid belongs to a family of triazole derivatives that share structural similarities but differ in substituent patterns.
Positional Isomers
A closely related compound is 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, which differs only in the position of the trifluoromethyl group on the phenyl ring (para instead of ortho position). This positional difference significantly affects the compound's three-dimensional structure and consequently its biological activity profile .
Table 2 compares the key properties of these positional isomers:
| Property | Ortho-Substituted (1326937-34-1) | Para-Substituted (1326882-74-9) |
|---|---|---|
| CAS Number | 1326937-34-1 | 1326882-74-9 |
| InChIKey | MBNQYMHHTIPSHV-UHFFFAOYSA-N | XGHUDCPCADPUCA-UHFFFAOYSA-N |
| PubChem ID | 53335503 | 53193011 |
| Molecular Weight | 301.22 g/mol | 301.22 g/mol |
| Steric Configuration | Ortho-CF₃ causes rotation restriction around N-phenyl bond | Para-CF₃ allows freer rotation around N-phenyl bond |
Table 2: Comparison of ortho- and para-substituted trifluoromethylphenyl triazole derivatives .
Structure-Activity Relationships in Related Compounds
The positional change of the trifluoromethyl group from ortho to para position can significantly impact:
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Molecular conformation and rotational barriers
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Electronic distribution across the molecule
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Binding affinity to potential biological targets
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Pharmacokinetic properties including solubility, permeability, and metabolic stability
Research Applications
The unique structural features of 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid make it valuable for various research applications.
Medicinal Chemistry
In medicinal chemistry, this compound can serve as:
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A building block for the synthesis of more complex molecules
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A pharmacophore for developing structure-activity relationships
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A lead compound for drug discovery programs targeting kinase inhibition
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A molecular probe for studying biological mechanisms
Material Science Applications
Beyond biological applications, triazole derivatives like 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid have potential uses in:
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Development of coordination polymers due to their metal-binding capabilities
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Creation of functional materials with specific optical or electronic properties
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Surface modifications and coatings
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Sensors and molecular recognition devices
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